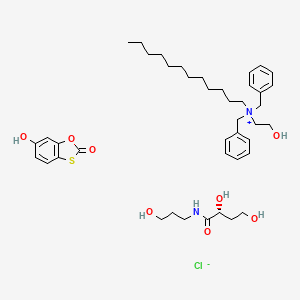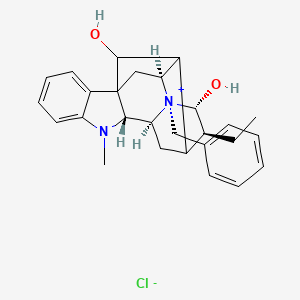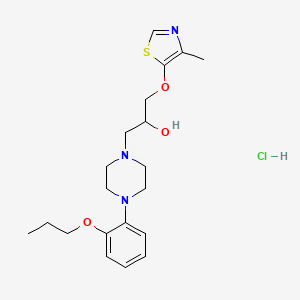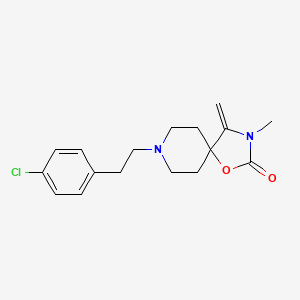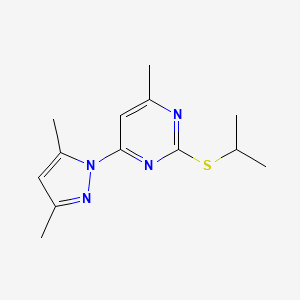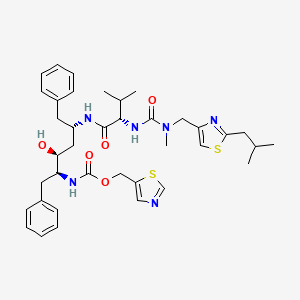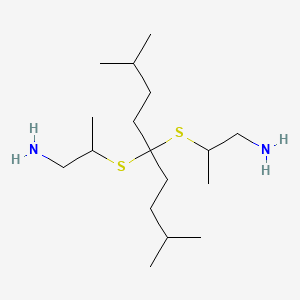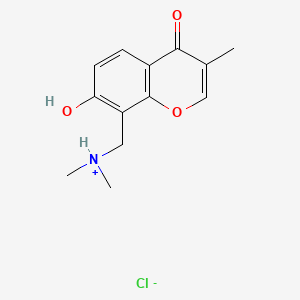
Diethylaminoethyl O-methyl-podocarpate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethylaminoethyl O-methyl-podocarpate is a synthetic derivative of podocarpic acid, a naturally occurring diterpenoid found in the resin of Podocarpus species
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethylaminoethyl O-methyl-podocarpate typically involves the esterification of podocarpic acid with diethylaminoethyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
Diethylaminoethyl O-methyl-podocarpate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The diethylaminoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Diethylaminoethyl O-methyl-podocarpate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Diethylaminoethyl O-methyl-podocarpate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Podocarpic Acid: The parent compound from which Diethylaminoethyl O-methyl-podocarpate is derived.
Dehydroabietic Acid: Another diterpenoid with similar structural features and biological activities.
Methyl Podocarpate: A closely related ester derivative of podocarpic acid.
Uniqueness
This compound is unique due to its specific diethylaminoethyl ester group, which imparts distinct chemical and biological properties. This modification enhances its solubility, stability, and potential therapeutic applications compared to its parent compound and other similar derivatives .
Propiedades
Número CAS |
102259-62-1 |
|---|---|
Fórmula molecular |
C24H37NO3 |
Peso molecular |
387.6 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl (1R,4aS)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C24H37NO3/c1-6-25(7-2)15-16-28-22(26)24(4)14-8-13-23(3)20-17-19(27-5)11-9-18(20)10-12-21(23)24/h9,11,17,21H,6-8,10,12-16H2,1-5H3/t21?,23-,24-/m1/s1 |
Clave InChI |
QBJGCOGVONTWJV-MXNGKVSJSA-N |
SMILES isomérico |
CCN(CC)CCOC(=O)[C@@]1(CCC[C@]2(C1CCC3=C2C=C(C=C3)OC)C)C |
SMILES canónico |
CCN(CC)CCOC(=O)C1(CCCC2(C1CCC3=C2C=C(C=C3)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


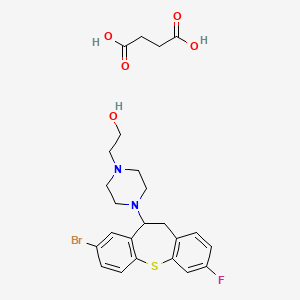
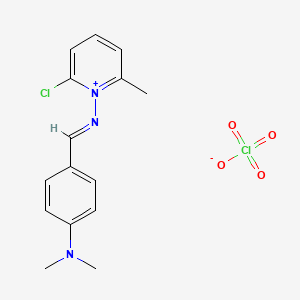
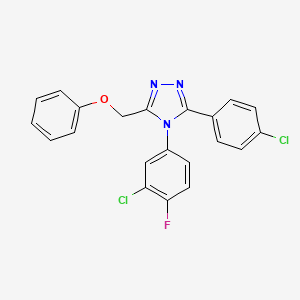
![1-(tert-butylamino)-3-[2-(1-imidazol-1-ylethenyl)-6-methylphenoxy]propan-2-ol;oxalic acid](/img/structure/B12757154.png)
